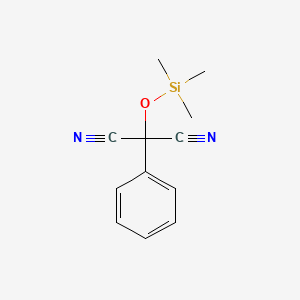
2-Phenyl-2-trimethylsilyloxypropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-trimethylsilyloxypropanedinitrile is an organic compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and two nitrile groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-trimethylsilyloxypropanedinitrile typically involves the reaction of a suitable precursor with trimethylsilyl cyanide in the presence of a catalyst. One common method is the addition of trimethylsilyl cyanide to a phenyl-substituted carbonyl compound under basic conditions. The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-trimethylsilyloxypropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction can produce phenyl-substituted amines .
Aplicaciones Científicas De Investigación
2-Phenyl-2-trimethylsilyloxypropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-trimethylsilyloxypropanedinitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that participate in subsequent chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but lacks the nitrile groups.
2-Phenylindole: Contains a phenyl group but has a different core structure.
2-Phenyl-2-pyrrolidinylethylamine: Shares the phenyl group but has a different functional group arrangement.
Propiedades
Número CAS |
42202-48-2 |
|---|---|
Fórmula molecular |
C12H14N2OSi |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-phenyl-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-13,10-14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
AJGNRXVGNWLSML-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


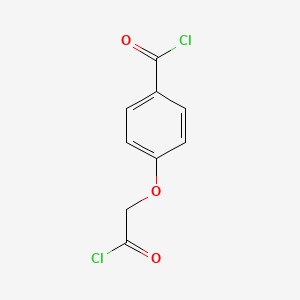
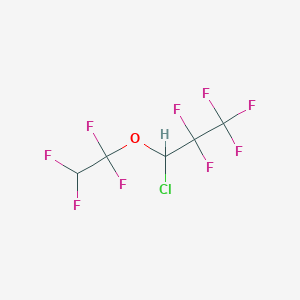
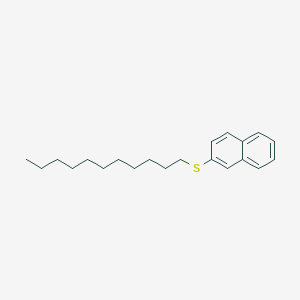
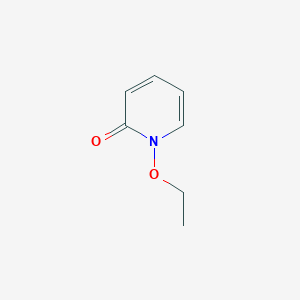
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
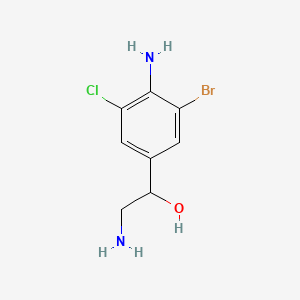
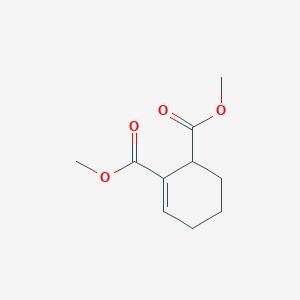
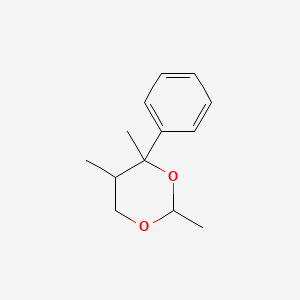
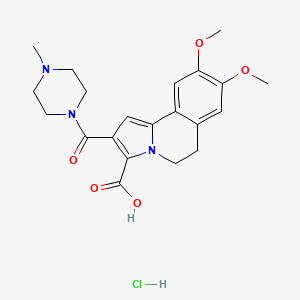
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
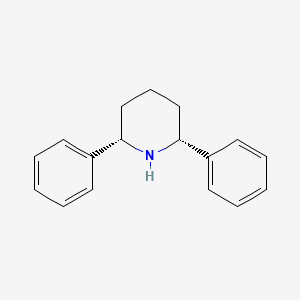

![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
